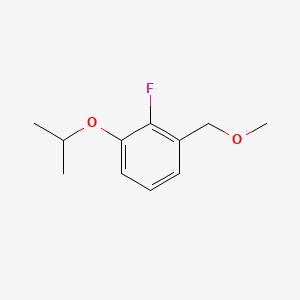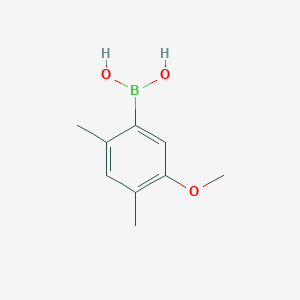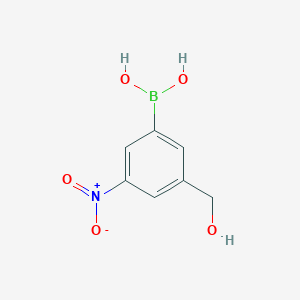
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains hydroxymethyl and nitro substituents. The combination of these functional groups imparts distinct reactivity and functionality to the molecule, making it valuable in synthetic chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of (3-(Hydroxymethyl)-5-nitrophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Formation of (3-(Carboxymethyl)-5-nitrophenyl)boronic acid.
Reduction: Formation of (3-(Hydroxymethyl)-5-aminophenyl)boronic acid.
Substitution: Formation of various aryl or vinyl-substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-(Hydroxymethyl)-5-nitrophenyl)boronic acid is largely dependent on its ability to interact with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . Additionally, the nitro and hydroxymethyl groups can participate in redox and substitution reactions, further enhancing the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Hydroxymethyl)-4-methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a nitro group.
(3-(Hydroxymethyl)phenylboronic acid): Lacks the nitro group, making it less reactive in certain redox reactions.
Pinacol boronic esters: Used in similar synthetic applications but with different stability and reactivity profiles.
Uniqueness
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid is unique due to the presence of both hydroxymethyl and nitro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C7H8BNO5 |
|---|---|
Molekulargewicht |
196.96 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10-12H,4H2 |
InChI-Schlüssel |
UHPOSXFTNUSGEV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])CO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


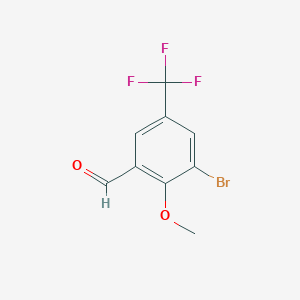
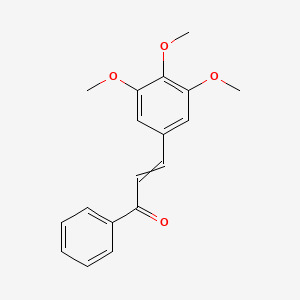
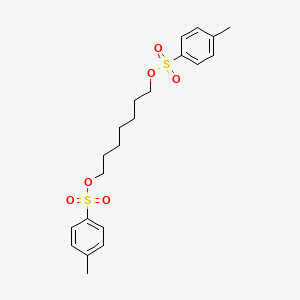
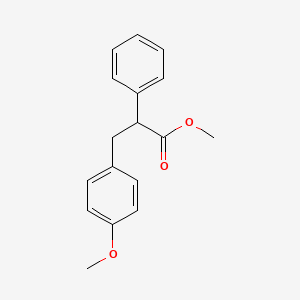
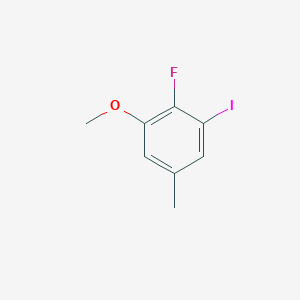


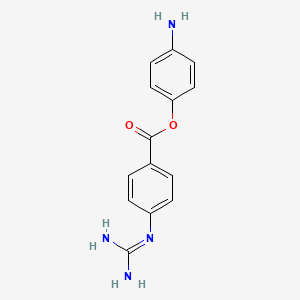

![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)

